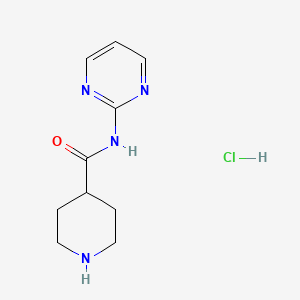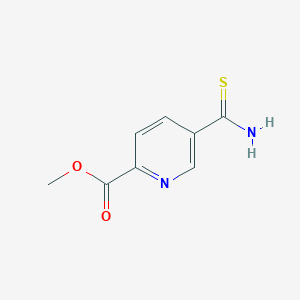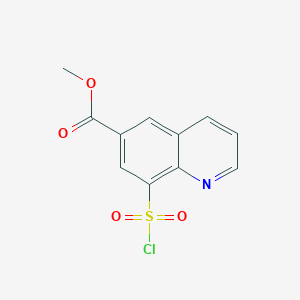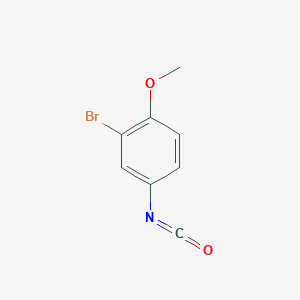
3-(naphthalen-1-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 188751-59-9 . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(naphthalen-1-yl)propan-1-amine hydrochloride is 1S/C13H15N.ClH/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12;/h1-3,5-7,9H,4,8,10,14H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 328.9±21.0 °C and a predicted density of 1.049±0.06 g/cm3 . Its pKa is predicted to be 10.22±0.10 .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(naphthalen-1-yl)propan-1-amine hydrochloride involves the reaction of naphthalene with propionyl chloride to form 1-(naphthalen-1-yl)propan-1-one, which is then reduced to 3-(naphthalen-1-yl)propan-1-ol. The resulting alcohol is then reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Naphthalene", "Propionyl chloride", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Naphthalene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(naphthalen-1-yl)propan-1-one.", "Step 2: The resulting ketone is reduced to 3-(naphthalen-1-yl)propan-1-ol using sodium borohydride as the reducing agent.", "Step 3: 3-(naphthalen-1-yl)propan-1-ol is reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine.", "Step 4: The amine is converted to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
Número CAS |
188751-59-9 |
Nombre del producto |
3-(naphthalen-1-yl)propan-1-amine hydrochloride |
Fórmula molecular |
C13H16ClN |
Peso molecular |
221.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)